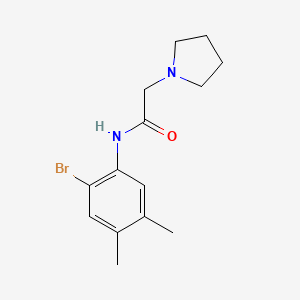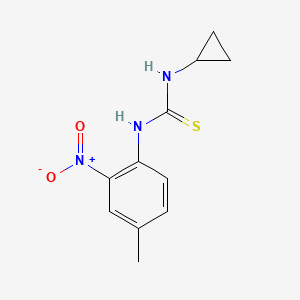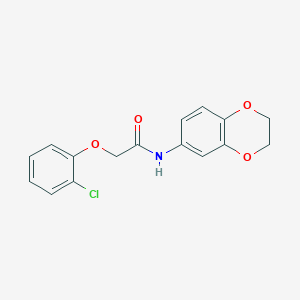
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as ACMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. Inflammatory responses can also be suppressed by 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have both positive and negative effects on biochemical and physiological processes. In cancer cells, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to induce cell death and inhibit tumor growth. However, it can also have toxic effects on normal cells and tissues. Inflammatory responses can be suppressed by 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, but prolonged use can lead to immune suppression and increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages as a research tool, including its high purity, stability, and versatility. It can be easily modified to incorporate different functional groups and can be used in various assays and experiments. However, its limitations include its cost and the potential for toxic effects on cells and tissues.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new applications for 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in fields such as drug delivery, catalysis, and sensing. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit anticancer, anti-inflammatory, and antitumor activities. In materials science, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In analytical chemistry, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used as a fluorescent probe for the detection of various metal ions.
Eigenschaften
IUPAC Name |
1-methyl-3-(phenylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(12(17)18)10(14-15)11(16)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSFXBYYYPVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)


![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735388.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)


![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)
![3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B4735446.png)